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Compound of Interest
3-

Compound Name: [(Carbamoylmethyl)sulfamoyllbenz
oic acid

CAS No.: 848290-20-0

Cat. No.: B3387649

Get Quote

Executive Summary & Compound Identity

CAS 848290-20-0 is a bifunctional aromatic intermediate containing a benzoic acid moiety and

a sulfonamide group substituted with a glycinamide (carbamoylmethyl) tail. It serves as a
critical building block in the synthesis of sulfonamide-based inhibitors (e.g., carbonic anhydrase
inhibitors) and may appear as a hydrolysis product or impurity in drug development.

This guide compares it with 3-Sulfamoylbenzoic Acid (CAS 636-78-2), the unsubstituted parent
scaffold. The comparison highlights the diagnostic mass shifts and fragmentation pathways
introduced by the N-carbamoylmethyl substitution.
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Alternative: 3-

Feature Target: CAS 848290-20-0 . .
Sulfamoylbenzoic Acid

3-(HOOC)-CeHa-SO2-NH-CH2-

Structure 3-(HOOC)-CsHa-SO2-NH2
CONHz2

Formula CoH10N20s5S CoH7NO4S

Monoisotopic Mass 258.03 Da 201.01 Da

Key Differentiator Glycinamide tail (+57 Da shift) Unsubstituted Sulfonamide

Experimental Configuration (LC-MS/MS)

To obtain reproducible fragmentation data, the following LC-MS/MS protocol is recommended.
This setup ensures adequate ionization of the polar acidic moiety while promoting informative
fragmentation of the sulfonamide side chain.

Protocol: Chromatographic & Mass Spectrometric
Conditions

¢ Instrument: Triple Quadrupole (QgQ) or Q-TOF Mass Spectrometer.
« lonization Source: Electrospray lonization (ESI).[1]

o Polarity:Positive (+) is preferred for structural elucidation (richer fragmentation); Negative (-)
is superior for sensitivity due to the carboxylic acid.

e Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 pm).
» Mobile Phase:

o A: Water + 0.1% Formic Acid.

o B: Acetonitrile + 0.1% Formic Acid.

o Gradient: 5% B to 95% B over 10 minutes (polar retention is critical).
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Workflow Diagram

The following diagram outlines the logical flow for analyzing this compound, from ionization to
fragment detection.
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Figure 1: LC-MS/MS workflow for structural characterization of sulfonamide derivatives.

Fragmentation Analysis: CAS 848290-20-0

The fragmentation of CAS 848290-20-0 is driven by the stability of the aromatic sulfonyl core
and the lability of the amide bonds.

Positive Mode ESI (+) Pathway

Precursor lon: [M+H]* = m/z 259

o Primary Neutral Loss (Ammonia): The terminal primary amide is prone to losing ammonia
(NHs, 17 Da).

o Transition: 259 - 242

» Sulfonamide Bond Cleavage (Diagnostic): The S-N bond is the weakest link. Cleavage
generates the stable sulfonyl cation.

o Transition: 259 — 185 ([HOOC-CeHa-SO2]*)

o Note: This ion is shared with the alternative (3-sulfamoylbenzoic acid), confirming the core
structure.

e Glycinamide Cleavage: Cleavage at the N-C bond of the side chain can release the
glycinamide moiety.

o Transition: 259 — 75 ([H2N-CH2-CO-NH:z + H]*)
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o Significance: This low-mass ion is unique to CAS 848290-20-0 and distinguishes it from
the unsubstituted alternative.

Negative Mode ESI (-) Pathway

Precursor lon: [M-H]~ = m/z 257

o Decarboxylation: Common for benzoic acids.
o Transition: 257 - 213 ([M-H-CO2]")

» Sulfonyl Cleavage:

o Transition: 257 - 193 (Loss of SOz from rearranged precursor)

Fragmentation Pathway Diagram
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Figure 2: Proposed positive mode fragmentation pathway for CAS 848290-20-0.

Comparative Performance Data

The table below objectively compares the fragmentation patterns. Use these transitions to
distinguish the target molecule from its parent scaffold or potential degradation products.

Table 1: Diagnostic lon Comparison (ESI Positive)
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Parameter

Target: CAS 848290-
20-0

Alternative: 3-
Sulfamoylbenzoic
Acid

Interpretation

Precursor (Q1)

259.0

202.0

+57 Da mass shift
indicates the

carbamoylmethyl

group.

Major Fragment 1

242.0 (-NHs)

185.0 (-NHs)

Both lose ammonia,
but from different sites
(side chain vs.

sulfonamide).

Core Fragment

185.0

185.0

The [HOOC-Ph-SOz]*
ion is the common
denominator (Core
Match).

Unique Fragment

75.0 (Glycinamide)

None

Presence of m/z 75
confirms the specific

side chain.

Retention Time

Lower (More Polar)

Higher (Less Polar)

The amide tail
increases polarity,
reducing retention on
C18.

Differentiation Strategy

e Screen for m/z 185: If observed, the core structure (sulfamoylbenzoic acid) is present.

e Check Precursor:

o If 202, it is the unsubstituted parent.

o If 259, it is the target CAS 848290-20-0.
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o Confirm with m/z 75: High collision energy (35-40 eV) will enhance the glycinamide fragment
(m/z 75) for the target, which is absent in the alternative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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